3-(Benzylthio)-6-chloropyridazine is a chemical compound that belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzylthio group attached to the 3-position of the pyridazine ring, along with a chlorine atom at the 6-position. The structural characteristics of 3-(Benzylthio)-6-chloropyridazine contribute to its potential utility in various scientific fields, particularly in pharmaceuticals.
The compound is classified under heterocyclic compounds, specifically pyridazines, which are five-membered aromatic rings containing two nitrogen atoms. Its chemical structure can be represented by the molecular formula and it has a CAS number of 5469-69-2. The presence of functional groups such as benzylthio and chlorine enhances its reactivity and potential for biological interactions.
The synthesis of 3-(Benzylthio)-6-chloropyridazine can be achieved through several methods, typically involving the reaction of 6-chloropyridazine with benzyl mercaptan. A common approach includes:
This method is advantageous due to its straightforward procedure and relatively mild reaction conditions, yielding a stable product with significant purity.
The molecular structure of 3-(Benzylthio)-6-chloropyridazine features a pyridazine ring with a chlorine atom at position 6 and a benzylthio group at position 3. The structural representation can be detailed as follows:
C1=CC(=N2C=CC(=N1)N=C2Cl)SCc1ccccc1
InChI=1S/C10H8ClN3S/c11-9-5-4-8(13-10(9)12)14-7-15-6-1-2-3-6/h1-5H,6H2,(H,12,13)
The presence of both nitrogen and sulfur atoms within the ring system contributes to its unique chemical properties.
3-(Benzylthio)-6-chloropyridazine can participate in various chemical reactions due to its electrophilic nature:
These reactions are essential for developing derivatives that may have specific therapeutic applications.
The mechanism of action for compounds like 3-(Benzylthio)-6-chloropyridazine often involves interactions with biological targets such as enzymes or receptors. The presence of the benzylthio group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications impact biological activity.
The physical properties of 3-(Benzylthio)-6-chloropyridazine include:
Chemical properties include:
These properties are crucial for determining handling procedures and potential applications in research.
3-(Benzylthio)-6-chloropyridazine has several potential applications in scientific research:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a valuable compound in various scientific domains.
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9